

Crystal Structure Analysis of Simple Alkylamine Derivatives: A Technical Guide

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Compound of Interest

Compound Name: *N*-Methylpentylamine

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Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Extensive searches of scientific literature and crystallographic databases did not yield any publicly available crystal structure data for **N-Methylpentylamine** or its simple derivatives. Therefore, this guide provides a comprehensive overview of the methodologies and data presentation for the crystal structure analysis of a representative simple aliphatic amine salt, tert-butylammonium chloride, serving as a practical template for the analysis of analogous compounds.

Introduction

The precise determination of the three-dimensional atomic arrangement in a crystalline solid is fundamental to understanding its physicochemical properties. For drug development professionals and researchers in the chemical sciences, single-crystal X-ray diffraction (SCXRD) is the gold standard for elucidating molecular structure, conformation, and intermolecular interactions.^[1] This guide outlines the core principles and experimental protocols for the crystal structure analysis of simple alkylamine derivatives, using tert-butylammonium chloride as a case study.

Experimental Protocols

The determination of a crystal structure is a multi-step process that begins with the synthesis and crystallization of the compound of interest, followed by X-ray diffraction data collection and structure solution and refinement.

High-quality single crystals are a prerequisite for successful SCXRD analysis. For simple amine salts like tert-butylammonium chloride, crystallization can often be achieved by dissolving the amine and a corresponding acid in a suitable solvent and allowing for slow evaporation or cooling.

Materials:

- tert-Butylamine
- Hydrochloric acid (HCl)
- Chloroform
- Benzene

Protocol:

- In a clean glass vial, dissolve tert-butylamine in a minimal amount of chloroform.
- Stoichiometrically add a solution of hydrochloric acid in chloroform to the vial.
- Gently mix the solution and loosely cap the vial.
- Place the vial in a larger, sealed container containing a small amount of benzene as an anti-solvent.
- Allow the solvent to slowly evaporate over several days at room temperature.
- Colorless, block-like crystals of tert-butylammonium chloride should form.
- Carefully select a single crystal of suitable size and quality for mounting.

The mounted crystal is subjected to a focused beam of X-rays, and the resulting diffraction pattern is collected on a detector.

Instrumentation:

- A four-circle diffractometer equipped with a CCD or CMOS detector.

- Molybdenum (Mo) K α radiation ($\lambda = 0.71073 \text{ \AA}$) is commonly used for small organic molecules.[1]

Protocol:

- Crystal Mounting: A selected single crystal is mounted on a goniometer head using a suitable cryo-protectant or adhesive.
- Data Collection Temperature: For tert-butylammonium chloride, data was collected at a low temperature of 115 K to minimize thermal vibrations of the atoms.[2]
- Unit Cell Determination: A preliminary set of diffraction images is collected to determine the unit cell parameters and the crystal system.
- Data Collection Strategy: A full sphere of diffraction data is collected by rotating the crystal through a series of angles (ω and ϕ scans).
- Data Integration and Scaling: The raw diffraction images are processed to integrate the intensities of the individual reflections and apply corrections for factors such as Lorentz and polarization effects.

The collected diffraction data is used to solve the crystal structure and refine the atomic positions.

Software:

- Software suites such as SHELX, Olex2, or similar programs are used for structure solution and refinement.

Protocol:

- Space Group Determination: The systematic absences in the diffraction data are analyzed to determine the space group. For tert-butylammonium chloride, the space group was determined to be Pbc_a. [2]
- Structure Solution: The initial atomic positions are determined using direct methods or Patterson methods.

- **Structure Refinement:** The atomic coordinates and displacement parameters are refined against the experimental diffraction data using a least-squares minimization algorithm. For tert-butylammonium chloride, all hydrogen atoms were located in the difference Fourier map and their positions were refined.^[2]
- **Final Model Validation:** The final refined structure is validated using various crystallographic metrics to ensure its quality and accuracy.

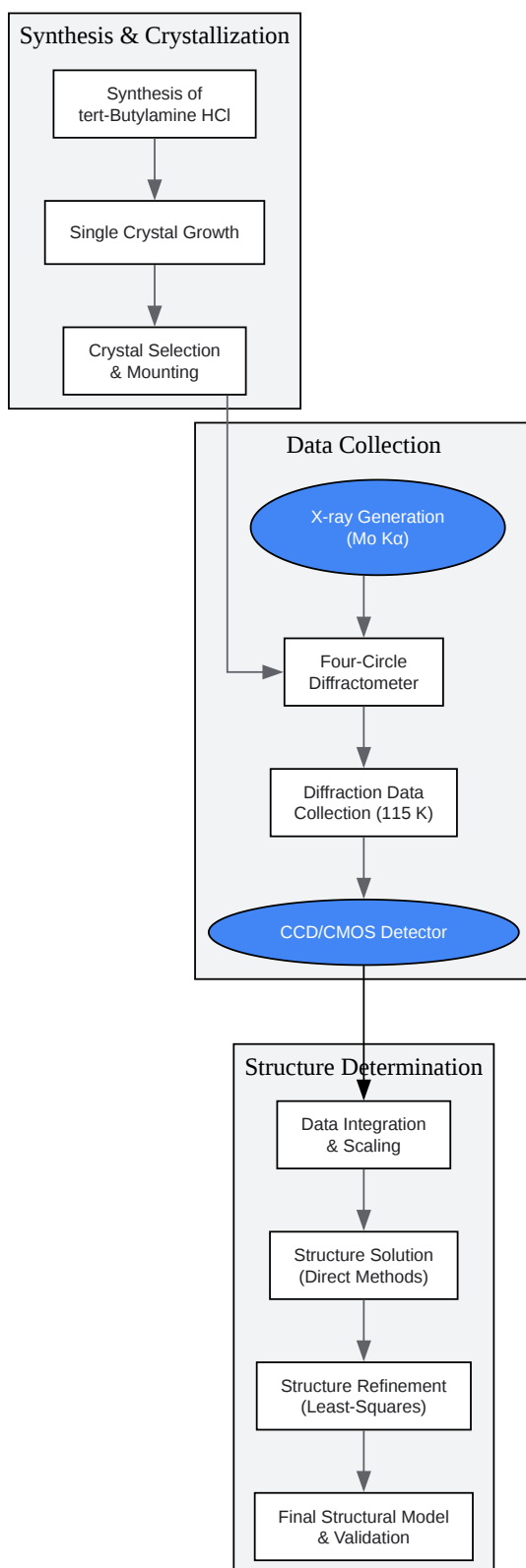
Data Presentation: Crystallographic Data for tert-Butylammonium Chloride

The final results of a crystal structure analysis are typically presented in a standardized tabular format, providing key crystallographic and structural parameters. The following table summarizes the data for tert-butylammonium chloride at 115 K.^[2]

| Parameter | Value |
|---------------------------|--|
| Crystal Data | |
| Chemical Formula | C ₄ H ₁₂ N ⁺ ·Cl ⁻ |
| Formula Weight | 109.60 g/mol |
| Crystal System | Orthorhombic |
| Space Group | Pbca |
| Unit Cell Dimensions | |
| a | 17.770(8) Å |
| b | 8.877(4) Å |
| c | 8.647(3) Å |
| α, β, γ | 90°, 90°, 90° |
| Volume | 1364.0 Å ³ |
| Z | 8 |
| Data Collection | |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| Temperature | 115 K |
| Refinement | |
| R-factor | 0.043 |
| No. of Unique Reflections | 1073 |

Visualization of Experimental Workflow

The process of crystal structure determination can be visualized as a logical workflow, from sample preparation to the final structural analysis.

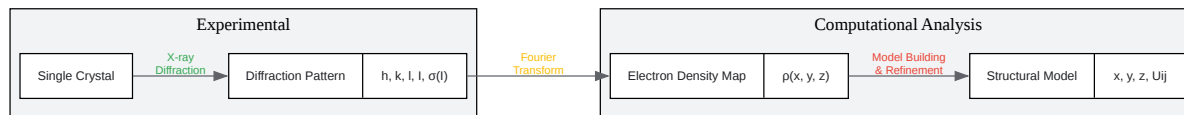


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A flowchart illustrating the major steps in single-crystal X-ray diffraction analysis.

Logical Relationship of Crystallographic Analysis

The relationship between the experimental data and the final structural model is hierarchical, with each step building upon the previous one.



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The logical progression from the physical crystal to the refined structural model.

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References

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- 2. journals.iucr.org [journals.iucr.org]
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